1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole
Description
Properties
IUPAC Name |
1-(2-phenoxyethyl)-2-(phenoxymethyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-3-9-18(10-4-1)25-16-15-24-21-14-8-7-13-20(21)23-22(24)17-26-19-11-5-2-6-12-19/h1-14H,15-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPUUPDZKHCVCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2COC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Alkylation-Cyclization Approach
A widely adopted method involves sequential alkylation of o-phenylenediamine followed by cyclization:
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N-Alkylation :
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Cyclization with Phenoxyacetic Acid :
One-Pot Solvent-Free Synthesis
A green chemistry approach avoids toxic solvents:
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Procedure : o-Phenylenediamine, phenoxyacetaldehyde, and ammonium chloride are ground in a mortar, heated at 140°C for 1–2 hours.
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Advantages : Atom economy >90%, no column chromatography required.
Microwave-Assisted Synthesis
Erbium Triflate-Catalyzed Method
Microwave irradiation significantly reduces reaction time:
Oxidative Cyclization with Na₂S₂O₅
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Procedure : o-Phenylenediamine, phenoxyethanol, and sodium metabisulfite in ethanol under microwave (300 W, 10 minutes).
Stobbe Condensation and Cyclization
Patent-Based Protocol (WO2015005615A1)
This industrial-scale method ensures high purity:
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Stobbe Condensation :
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Cyclization :
N-Alkylation of Pre-Formed Benzimidazole Core
Stepwise Alkylation
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Synthesis of 2-(Phenoxymethyl)-1H-benzimidazole :
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N-Alkylation with 2-Phenoxyethyl Bromide :
Comparative Analysis of Methods
Challenges and Optimization Strategies
Regioselectivity in Alkylation
Chemical Reactions Analysis
Types of Reactions: 1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinone derivatives.
Reduction: The benzimidazole core can be reduced under hydrogenation conditions.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities, such as antimicrobial or anticancer properties, can be explored.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The exact mechanism of action of 1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole would depend on its specific application. Generally, benzimidazole derivatives exert their effects by interacting with various molecular targets, such as enzymes or receptors. The phenoxy groups may enhance the compound’s ability to bind to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Benzimidazole derivatives vary significantly in bioactivity based on substituent type and position. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Substituent Electronic Effects : Electron-donating groups (e.g., methoxy in 2b) enhance antibacterial activity, while electron-withdrawing groups (e.g., chloro in 2c) improve thermal stability .
- Morpholine vs. Phenoxyethyl: Morpholine-containing derivatives (e.g., 2b, 2c) exhibit stronger antibacterial activity, whereas phenoxyethyl-thio derivatives (e.g., ) target androgen receptor signaling.
Antimicrobial Activity
- This compound analogs: 2-Substituted phenoxymethyl benzimidazoles (e.g., R1X1-4-R8X1-4) show broad antifungal activity (MIC: 1–4 µg/mL against Candida albicans) but variable antibacterial efficacy (e.g., resistance in Staphylococcus aureus) .
- Morpholine Derivatives: Compound 2b demonstrates exceptional activity against Pseudomonas aeruginosa (MIC₅₀: 0.0156 µg/mL), attributed to methoxy-enhanced membrane permeability .
Anticancer and Antiandrogen Activity
- 2-((2-Phenoxyethyl)thio)-1H-benzimidazole: Inhibits androgen receptor BF3 site, with IC₅₀ values <10 µM in enzalutamide-resistant prostate cancer models .
- Benzylvanillin Conjugates : 2-(2-benzyloxy-3-methoxyphenyl)-1H-benzimidazole (2MP) shows enhanced DNA binding and antileukemic activity compared to parent compounds .
Physicochemical Properties
- Melting Points: Morpholine derivatives (e.g., 2b: 132.7–133.9°C) generally have higher melting points than phenoxymethyl analogs due to hydrogen-bonding capacity of morpholine .
Biological Activity
1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole is a synthetic compound belonging to the benzimidazole family, which is known for its diverse biological activities. Benzimidazole derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of the compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Anticancer Activity
Benzimidazole derivatives have shown promising anticancer properties. Studies indicate that compounds with the benzimidazole moiety can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For instance, a series of benzimidazole derivatives were tested against several human cancer cell lines (MCF-7, HepG2, A549) with significant cytotoxic effects observed in certain derivatives .
Table 1: Cytotoxicity of Benzimidazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5d | HeLa | 0.37 |
| 5g | HeLa | 0.73 |
| 5k | HeLa | 0.95 |
| Sorafenib | HeLa | 7.91 |
This table illustrates the effectiveness of selected benzimidazole derivatives compared to sorafenib, a standard anticancer drug.
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives are well-documented. Compounds have demonstrated activity against various Gram-positive and Gram-negative bacteria. For example, a study reported that compounds bearing electron-donating groups exhibited enhanced antibacterial activity against E. coli and S. aureus when compared to standard antibiotics like gentamicin .
Table 2: Antibacterial Activity of Benzimidazole Derivatives
| Compound | Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 20 |
| Compound B | S. aureus | 18 |
| Gentamicin | E. coli | 30 |
This table summarizes the antibacterial activity of selected compounds.
Anti-inflammatory Activity
Benzimidazole derivatives also exhibit anti-inflammatory properties. Research has shown that certain compounds can inhibit histamine release from mast cells and suppress inflammatory cytokines . This suggests potential applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often influenced by their structural features. Key factors include:
- Substituents on the Benzimidazole Ring : The presence of electron-donating groups enhances activity.
- Hydrophobic Units : These contribute to the overall potency against various biological targets.
- Functional Groups : Specific groups can modulate solubility and bioavailability, affecting therapeutic efficacy .
Case Study 1: Anticancer Evaluation
In a recent study, a novel series of benzimidazole derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines using MTS cytotoxicity assays. The results indicated that certain derivatives significantly inhibited cell proliferation, particularly those with halogen substituents .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antibacterial effects of synthesized benzimidazoles against clinical isolates of E. coli and S. aureus. The study employed disc diffusion methods to assess the efficacy of these compounds, revealing that some exhibited comparable activity to established antibiotics .
Q & A
Q. How do researchers optimize reaction yields for large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
